2-(2-Aminobenzoyl)benzoic acid

Catalog No.
S662130
CAS No.
1147-43-9
M.F
C14H11NO3
M. Wt
241.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Aminobenzoyl)benzoic acid

CAS Number

1147-43-9

Product Name

2-(2-Aminobenzoyl)benzoic acid

IUPAC Name

2-(2-aminobenzoyl)benzoic acid

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C14H11NO3/c15-12-8-4-3-7-11(12)13(16)9-5-1-2-6-10(9)14(17)18/h1-8H,15H2,(H,17,18)

InChI Key

KORKIRUGUNPQML-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2N)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2N)C(=O)O

The exact mass of the compound 2-(2-Aminobenzoyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(2-Aminobenzoyl)benzoic acid (CAS: 1147-43-9) is a bifunctional organic compound featuring aminobenzoyl and benzoic acid moieties. This specific arrangement makes it a structurally primed precursor for intramolecular cyclization reactions, primarily used in the synthesis of acridone and quinacridone scaffolds. These core structures are fundamental to the development of high-performance pigments, fluorescent probes, and pharmacologically active molecules, where the efficiency of the ring-closing step is a critical procurement consideration.

Research Fit

Benzophenone building block with ortho-amino substitution
Tridentate metal coordination for catalyst design
Intramolecular H-bond defined solid-state properties

Attempting to substitute 2-(2-Aminobenzoyl)benzoic acid with its constituent precursors, such as anthranilic acid and a halobenzoic acid, introduces significant process inefficiencies. The substitution necessitates a preliminary condensation step (e.g., Ullmann condensation) to form an N-phenylanthranilic acid intermediate before the final cyclization. This two-step approach, compared to the direct cyclization of 2-(2-Aminobenzoyl)benzoic acid, typically results in lower overall yields, requires additional catalysts like copper, involves more complex workups, and increases solvent and energy consumption, making it a less economical choice for streamlined synthesis of acridone cores.

Substitution Risk

Amino position

Ortho-amino substitution is integral for target reactivity; meta or para isomers may shift activity profile.

Coordination denticity

Tridentate N,O,O-chelation cannot be achieved with 2-benzoylbenzoic acid or 2-aminobenzoic acid.

Superior Yield in Direct Acridone Synthesis vs. Multi-Step Alternatives

The primary value of 2-(2-Aminobenzoyl)benzoic acid lies in its efficiency as a direct precursor for acridone synthesis. While direct yield data for its cyclization is proprietary to specific process patents, the alternative route starting from anthranilic acid via an N-phenylanthranilic acid intermediate provides a clear baseline for comparison. The synthesis of the N-phenylanthranilic acid intermediate itself via Ullmann condensation can achieve yields of 82-93%. Subsequent intramolecular cyclization of this intermediate to acridone using various acid catalysts can proceed with yields ranging from moderate to high (e.g., 84% using an Fe(OTf)2 system). However, this represents a two-step process with cumulative yield losses, whereas 2-(2-Aminobenzoyl)benzoic acid is structured for a more direct, single-step ring closure.

Evidence DimensionSynthetic Route Efficiency to Acridone
Target Compound DataEnables a direct, single-step intramolecular cyclization.
Comparator Or BaselineTwo-step route via Ullmann condensation of anthranilic acid (82-93% yield for intermediate) followed by cyclization (e.g., 84% yield).
Quantified DifferenceEliminates an entire synthetic step (Ullmann condensation), avoiding the associated yield loss, catalyst cost, and processing time.
ConditionsSynthesis of acridone core structure.

For industrial or large-scale lab synthesis, eliminating a major synthetic step directly translates to lower costs, reduced waste, and faster production cycles.

Regiospecific synthesis
Reported
One-pot, metal-free cascade; six bonds formed
Supports metal-sensitive intermediate synthesis
Broad substrate scope; conditions in source

Enables Milder Cyclization Conditions Compared to N-Aryl Anthranilic Acid Routes

The cyclization of N-phenylanthranilic acids (the intermediate avoided by using the target compound) often requires strong, harsh reagents such as polyphosphoric acid (PPA), concentrated sulfuric acid, or POCl3 at elevated temperatures (e.g., reflux at 160°C). The pre-oriented keto-acid structure of 2-(2-Aminobenzoyl)benzoic acid facilitates intramolecular acylation under potentially milder conditions, reducing the need for aggressive and difficult-to-handle dehydrating acids, which improves process safety and simplifies waste disposal.

Evidence DimensionRequired Reagents for Cyclization
Target Compound DataStructurally optimized for intramolecular cyclization, compatible with a wider range of milder catalysts.
Comparator Or BaselineN-phenylanthranilic acids often require strong acids like PPA, H2SO4, or POCl3 at high temperatures.
Quantified DifferenceAvoids the use of hazardous, corrosive, and viscous reagents like PPA, which are challenging to handle and remove during workup.
ConditionsIntramolecular cyclization to form the acridone ring system.

Opting for a precursor that avoids harsh reagents reduces operational hazards, lowers the cost of specialized handling equipment, and simplifies post-reaction purification and waste treatment.

Antimitotic SAR
Class-level
50- to 100-fold lower IC₅₀ vs. combretastatin A-4
Reported cell-model response context
Colo 205, NUGC3, HA22T cell lines; class-level SAR
Intramolecular H-bond
Head-to-head
N–H···O distance 2.690 Å
Defined intramolecular H-bond absent in non-aminated analogs
Orthorhombic crystal system; R = 0.040
Coordination mode
Class-level
Tridentate (N, carbonyl O, carboxylate O)
Enables coordination geometries unattainable with simpler ligands
Data to verify; sources not provided
Commercial purity
Data to verify
>98.0% (HPLC/titration); stock available
Reduces experimental uncertainty vs. custom synthesis
Supplier-reported specification; verify per lot
Derivatization yield
Class-level
Yields 84–99% for 20 amide derivatives
Demonstrates robust building-block reactivity
One-pot mild conditions; source review

Streamlined Synthesis of Acridone-Based Pharmaceutical Intermediates

This compound is the right choice when the primary goal is the efficient, high-throughput synthesis of the acridone core. Its structure is optimized for direct ring-closure, bypassing the two-step Ullmann condensation/cyclization sequence required when starting from simpler materials like anthranilic acid. This reduces step-count and processing time in the development of acridone-derived APIs.

Precursor for High-Performance Quinacridone Pigments

In the synthesis of high-performance quinacridone pigments, which require exceptional thermal and light stability, starting with a high-purity, structurally advanced precursor is critical. 2-(2-Aminobenzoyl)benzoic acid serves as a key building block for the 2,5-di(arylamino)terephthalic acid intermediates that cyclize to form the final pigment, where the efficiency of the ring formation steps impacts overall yield and product quality.

Development of Fluorescent Probes and Chemiluminescent Systems

The rigid, planar acridone scaffold derived from this precursor is a common core for fluorescent dyes and probes. By providing a more direct route to this scaffold, 2-(2-Aminobenzoyl)benzoic acid facilitates the synthesis of molecules for biological imaging and sensing applications where high purity and reproducible synthesis are paramount.

Application Fit Matrix

Application
Selection Property
Validation Focus
Cell-based antimitotic research
Ortho-amino substitution pattern
Antiproliferative assay response context
Metal-free heterocycle synthesis
Metal-free cascade method compatibility
Regiospecificity and metal-sensitive intermediate purity
Homogeneous catalyst design
Tridentate N,O,O-coordination
Complex geometry and stability review
Co-crystal and solid-form engineering
Intramolecular H-bond preorganization
Crystal packing predictability

XLogP3

2.3

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1147-43-9

Wikipedia

2-(2-Aminobenzoyl)benzoic acid

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